Chemical structure and properties of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate
Chemical structure and properties of Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate
Advanced Synthesis, Reactivity Profile, and Medicinal Chemistry Applications
Executive Summary
Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate (CAS: 1312117-87-5) represents a highly functionalized "push-pull" aromatic scaffold utilized in the synthesis of complex bioactive heterocycles.[1] Structurally, it features an electron-rich pyrrolidine donor at the ortho position and two electron-withdrawing acceptors (ester and formyl groups) at the C1 and C5 positions.[1]
This unique electronic arrangement creates a polarized π-system, making the molecule a versatile intermediate for developing kinase inhibitors, CNS-active agents, and fluorescent probes.[1] This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and diverse reactivity landscape.[1]
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule is defined by a trisubstituted benzene ring where the steric bulk of the pyrrolidine ring forces a specific conformational lock, often twisting the C1-ester out of planarity while maximizing conjugation between the N-lone pair and the C5-formyl group.[1]
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate |
| CAS Number | 1312117-87-5 |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.27 g/mol |
| Appearance | Yellow to Orange Solid (due to intramolecular charge transfer) |
| Melting Point | 96 - 98 °C |
| LogP (Predicted) | ~2.0 - 2.3 |
| H-Bond Acceptors | 3 (Ester CO, Formyl CO, N) |
| Electronic Class | Donor-Acceptor (D-π-A) System |
Synthesis & Manufacturing
The most robust industrial route to Methyl 5-formyl-2-(pyrrolidin-1-yl)benzoate avoids the poor regioselectivity of electrophilic aromatic substitution.[1] Instead, it utilizes Nucleophilic Aromatic Substitution (S_NAr) on a highly activated fluorobenzene precursor.
The "Gold Standard" Protocol: S_NAr Displacement
This method is preferred due to the "Para-Activation" effect. The formyl group at C5 is para to the leaving group (fluorine) at C2, significantly stabilizing the Meisenheimer complex intermediate.
-
Precursor: Methyl 2-fluoro-5-formylbenzoate (CAS: 165803-94-1).[1][2]
-
Reagent: Pyrrolidine (1.1 - 1.5 equiv).[1]
-
Base: Potassium Carbonate (
) or DIPEA. -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Experimental Protocol
-
Charge: To a reaction vessel equipped with a magnetic stirrer, add Methyl 2-fluoro-5-formylbenzoate (1.0 equiv) and anhydrous Acetonitrile (10 mL/g).
-
Base Addition: Add powdered
(1.5 equiv). Ensure the suspension is well-dispersed.[1] -
Nucleophile Addition: Add Pyrrolidine (1.2 equiv) dropwise at room temperature. Note: The reaction is exothermic due to the high reactivity of the fluoro-arene.[1]
-
Reaction: Heat the mixture to 60-80°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][3] The starting material spot (higher R_f) should disappear, replaced by a fluorescent yellow product spot.
-
Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water (
) and brine ( ).[1] -
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography if high purity (>99%) is required.
Mechanistic Pathway (S_NAr)
The following diagram illustrates the reaction logic, highlighting the critical stabilization provided by the electron-withdrawing groups.
Figure 1: S_NAr mechanism showing the displacement of fluorine by pyrrolidine, facilitated by the para-formyl electron sink.[1][4]
Reactivity & Functionalization Toolbox
This molecule acts as a "divergent intermediate."[1] The presence of an aldehyde and an ester allows for orthogonal functionalization, enabling the rapid construction of chemical libraries.[1]
The Aldehyde Vector (C5)
The C5-formyl group is the primary handle for extending the carbon skeleton or introducing amine motifs.[1]
-
Reductive Amination: Reaction with primary amines followed by
reduction yields benzylamine derivatives (common in GPCR ligands). -
Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to styrenyl derivatives or cinnamates.[1]
-
Knoevenagel Condensation: Reaction with active methylenes (e.g., malononitrile) creates highly conjugated "push-pull" dyes.[1]
The Ester Vector (C1)
The C1-ester is sterically crowded by the neighboring pyrrolidine ring, making it more resistant to hydrolysis than typical benzoates.[1]
-
Hydrolysis: Requires harsh conditions (LiOH, MeOH/H2O, reflux) to yield the benzoic acid.
-
Direct Amidation: Difficult due to sterics; usually requires hydrolysis to acid followed by HATU/EDC coupling.
Reactivity Network Diagram
Figure 2: Divergent synthetic pathways available from the core scaffold.[1]
Applications in Drug Discovery
The 2-amino-5-formylbenzoate motif is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.
-
Kinase Inhibition: The scaffold mimics the adenine binding mode in ATP-competitive inhibitors. The pyrrolidine ring often occupies the solvent-exposed region or a hydrophobic pocket (e.g., ribose pocket).[1]
-
PARP Inhibitors: Derivatives of this scaffold are precursors to phthalazinones and quinazolinones, core pharmacophores in Poly (ADP-ribose) polymerase (PARP) inhibitors used in oncology.[1]
-
Fluorescent Probes: Due to the Intramolecular Charge Transfer (ICT) from the pyrrolidine nitrogen to the formyl/ester groups, these molecules often exhibit solvatochromic fluorescence, making them useful as biological environment sensors.
Analytical Characterization (Expected Data)
To validate the synthesis of this compound, researchers should look for the following diagnostic signals:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aldehyde (-CHO): Singlet at
9.7 – 9.9 ppm.[1] -
Aromatic C6-H: Doublet at
8.1 ppm (deshielded by ester and aldehyde).[1] -
Aromatic C4-H: Doublet of doublets at
7.8 ppm.[1] -
Aromatic C3-H: Doublet at
6.8 – 7.0 ppm (shielded by ortho-pyrrolidine).[1] -
Methyl Ester (-OCH₃): Singlet at
3.8 ppm.[1] -
Pyrrolidine: Two multiplets:
3.3–3.5 ppm (4H, N-CH₂) and 1.9–2.0 ppm (4H, C-CH₂).[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 234.28 m/z.
-
References
-
PubChem. 2-(Pyrrolidin-1-yl)benzaldehyde Structure and Properties. [Link][1]
-
PubChem. Methyl 2-fluoro-5-formylbenzoate (Precursor Data). [Link][1]
-
Google Patents. Preparation method of 5-formyl-2-methoxy methyl benzoate (Analogous Chemistry). [1]
